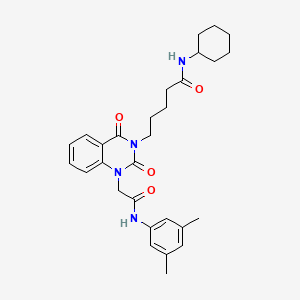

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

Properties

IUPAC Name |

N-cyclohexyl-5-[1-[2-(3,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4/c1-20-16-21(2)18-23(17-20)31-27(35)19-33-25-13-7-6-12-24(25)28(36)32(29(33)37)15-9-8-14-26(34)30-22-10-4-3-5-11-22/h6-7,12-13,16-18,22H,3-5,8-11,14-15,19H2,1-2H3,(H,30,34)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWYGRXIBXXMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A cyclohexyl group

- A 3,5-dimethylphenyl amino moiety

- A quinazoline core with dioxo and dihydro functionalities

This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains and fungi, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : It could reduce ROS levels in cells, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their analogs. Here are key findings:

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinazoline Derivatives

Key Observations :

- The target compound’s quinazoline-dione core distinguishes it from analogs like 299928-87-3, which features a simpler quinazolin-4-one structure. The dione group may enhance hydrogen-bonding interactions with biological targets .

Pentanamide-Containing Analogues

Table 2: Comparison of Pentanamide Derivatives

Key Observations :

- The target compound’s cyclohexyl group contrasts with the sulfamoyl-phenyl-isoxazole moieties in C F2 and C F3. This difference likely alters solubility; cyclohexyl groups increase lipophilicity, whereas sulfamoyl groups enhance hydrophilicity .

Stereochemical and Functional Group Variations

Table 3: Stereochemical and Functional Group Comparisons

Key Observations :

- Unlike the stereochemically complex compound from , the target compound’s stereochemistry is unspecified, implying it may exist as a racemic mixture. This could reduce target specificity compared to enantiopure analogs .

- The synthesis of the target compound likely employs carbodiimide-mediated coupling (as in ), a common method for amide bond formation. This contrasts with the multi-step peptide coupling required for stereochemically defined analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.